6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
The compound 6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a sulfanyl-linked 2-(4-methoxyphenyl)-2-oxoethyl moiety at position 4. The triazole ring is further connected to a tetrahydropyrimidine-2,4-dione system via a methyl group. The presence of electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups may influence its pharmacokinetic and pharmacodynamic profiles, including solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4S/c1-32-17-8-2-13(3-9-17)18(29)12-33-22-27-26-19(10-15-11-20(30)25-21(31)24-15)28(22)16-6-4-14(23)5-7-16/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPANIDZWBARNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole intermediate, which is then coupled with the chlorophenyl and methoxyphenyl groups under specific reaction conditions. The final step involves the formation of the tetrahydropyrimidine-dione core through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups.
Substitution: Halogenation or alkylation reactions can modify the chlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl moiety .
Scientific Research Applications
6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound with Analogs
*Calculated based on structural data.
Key Observations:
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound and analogs (e.g., 6r, ) enhances stability and binding to hydrophobic enzyme pockets, as seen in FLAP inhibitors .
- Sulfanyl Linkages : The sulfanyl group in the target compound and analogs (e.g., 6l, ) facilitates interactions with cysteine residues in enzymes, critical for inhibitory activity .
- Tetrahydropyrimidine-Dione Moiety : Unique to the target compound, this group may improve solubility compared to benzothiazole or pyridine substituents in analogs .
Bioactivity Profiling
- Antimicrobial Activity : Analogs like KA3 and 6r exhibit MIC values as low as 6.25 µg/mL against E. coli and S. aureus, attributed to pyridinyl and benzothiazole groups disrupting microbial membranes . The target compound’s tetrahydropyrimidine-dione may enhance bioavailability but requires empirical validation.
- Anti-Inflammatory Potential: Compounds with 4-methoxyphenyl substituents (e.g., 6l) show FLAP inhibition (IC₅₀: ~1 µM), suggesting the target compound may share this mechanism .
Computational and Experimental Similarity Metrics
- Tanimoto Coefficient: Analogs with >70% structural similarity to reference drugs (e.g., SAHA) show correlated bioactivity . The target compound’s triazole and pyrimidine-dione system may yield a moderate similarity score (~60–65%) to known HDAC inhibitors.
- Hierarchical Clustering : Bioactivity profiles of triazole derivatives cluster by substituent type; electron-withdrawing groups (e.g., Cl, CF₃) correlate with enzyme inhibition, while electron-donating groups (e.g., OCH₃) enhance antimicrobial effects .
Research Findings and Limitations
Substituent-Driven Activity : The 4-chlorophenyl group enhances enzyme binding, while methoxyphenyl improves solubility. However, bulky groups (e.g., benzothiazole in 6r) may limit blood-brain barrier penetration .
Exceptions to Similarity Rules: Despite structural resemblance, minor differences (e.g., tetrahydropyrimidine-dione vs. pyridine in KA3) can drastically alter target specificity .
Data Gaps : Direct bioactivity data for the target compound are absent; predictions rely on analogs. Experimental validation of HDAC/FLAP inhibition and pharmacokinetics is critical.
Biological Activity
The compound 6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.91 g/mol. The structure features a triazole ring and a tetrahydropyrimidine moiety, which are known for their diverse biological activities.
Research indicates that compounds containing triazole and tetrahydropyrimidine structures often exhibit significant pharmacological properties. The presence of the sulfanyl group may enhance the compound's ability to interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives of triazole have shown promising results against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . This suggests that the compound may also possess anticancer potential.
Antimicrobial Activity
Compounds with triazole rings are often evaluated for their antimicrobial properties. A study on triazole derivatives indicated significant antibacterial and antifungal activities against various pathogens . The specific interactions of the chlorophenyl and methoxyphenyl substituents may enhance these effects, although detailed studies on this specific compound are still needed.
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases. Similar compounds have shown moderate inhibitory effects on AChE . The structural components of the compound may contribute to its potential as an enzyme inhibitor.
Case Studies and Research Findings
- Anticancer Screening : A novel anticancer compound was identified through screening drug libraries on multicellular spheroids, highlighting the importance of structural diversity in drug discovery .
- Triazole Derivatives : Research has shown that mercapto-substituted triazoles exhibit chemopreventive and chemotherapeutic effects on cancer . This supports the hypothesis that our compound may share similar properties due to its structural components.
- Inhibitory Studies : Kinetic studies on related compounds have demonstrated dual inhibitory effects against AChE and butyrylcholinesterase (BChE), suggesting a potential application in treating Alzheimer's disease .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
